molecular formula C20H13ClF3NO5 B5135187 2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B5135187
M. Wt: 439.8 g/mol
InChI Key: NXYSXLVIFSEIHN-UHFFFAOYSA-N
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Description

2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a chloro group attached to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, including nitration, halogenation, and cyclization reactions. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric and sulfuric acids under controlled temperature conditions . The resulting nitro compound is then subjected to further reactions to introduce the chromenone moiety and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of safety, efficiency, and scalability. Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted chromenone compounds.

Scientific Research Applications

2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially leading to inhibition of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and chloro groups provide sites for further chemical modifications.

Properties

IUPAC Name

2-chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NO5/c21-14-8-13-11-3-1-2-4-12(11)19(26)30-17(13)9-18(14)29-16-6-5-10(20(22,23)24)7-15(16)25(27)28/h5-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYSXLVIFSEIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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